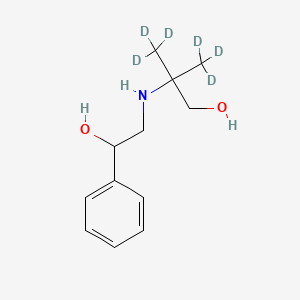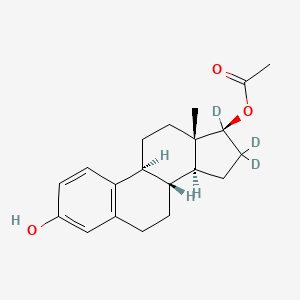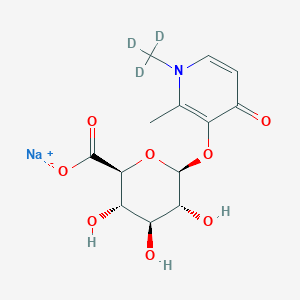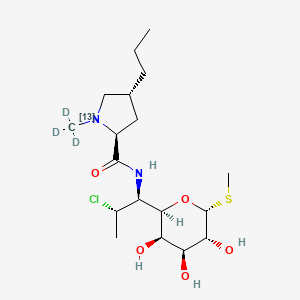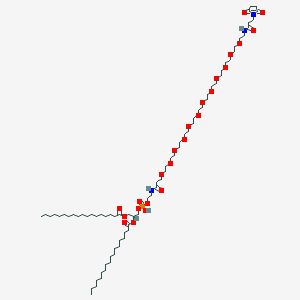
rac Ketoprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketoprofen-13C,d3: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes .
Chemical Reactions Analysis
Types of Reactions: rac Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac Ketoprofen-13C,d3 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in metabolic studies to trace the pathways of ketoprofen in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of rac Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever. The labeled isotopes do not alter the pharmacological activity but allow for detailed study of the drug’s behavior in biological systems .
Comparison with Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Dexketoprofen: An isomer of ketoprofen with similar analgesic and anti-inflammatory properties.
Ibuprofen: Another NSAID with similar uses but different chemical structure.
Naproxen: An NSAID with a longer half-life compared to ketoprofen.
Uniqueness: rac Ketoprofen-13C,d3 is unique due to its stable isotope labeling, which makes it invaluable in research applications. The isotopic labels allow for precise tracking and analysis in various studies, providing insights that are not possible with the unlabeled compound .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
DKYWVDODHFEZIM-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
